molecular formula C15H25N3O B11952512 N-Butyl-N'-[4-(diethylamino)phenyl]urea CAS No. 89402-56-2

N-Butyl-N'-[4-(diethylamino)phenyl]urea

Cat. No.: B11952512
CAS No.: 89402-56-2
M. Wt: 263.38 g/mol
InChI Key: OOOQQDQEWHMXEO-UHFFFAOYSA-N
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Description

N-Butyl-N'-[4-(diethylamino)phenyl]urea is a chemical compound for research and development purposes. Researchers can investigate its potential properties and mechanisms. For example, based on its structural class, it may be of interest in agricultural chemistry studies . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89402-56-2

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-butyl-3-[4-(diethylamino)phenyl]urea

InChI

InChI=1S/C15H25N3O/c1-4-7-12-16-15(19)17-13-8-10-14(11-9-13)18(5-2)6-3/h8-11H,4-7,12H2,1-3H3,(H2,16,17,19)

InChI Key

OOOQQDQEWHMXEO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-[4-(diethylamino)phenyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction between butylamine and 4-(diethylamino)phenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .

Industrial Production Methods

Industrial production of N-Butyl-N’-[4-(diethylamino)phenyl]urea typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-[4-(diethylamino)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the butyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-Butyl-N’-[4-(diethylamino)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-Butyl-N’-[4-(diethylamino)phenyl]urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Herbicidal Ureas ()

Compounds like fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) are urea-based herbicides. Key differences include:

  • Lipophilicity : The butyl group in the target compound increases hydrophobicity compared to the methyl groups in fluometuron/isoproturon, which may affect soil adsorption or bioavailability in biological systems.
Compound Substituents Molecular Weight Key Functional Groups Application
N-Butyl-N'-[4-(diethylamino)phenyl]urea Butyl, 4-diethylaminophenyl ~235.33 (est.) Urea, diethylamino Research chemical
Fluometuron N,N-dimethyl, 3-CF3-phenyl 232.2 Urea, trifluoromethyl Herbicide
Isoproturon N,N-dimethyl, 4-isoPropylphenyl 206.3 Urea, isopropyl Herbicide

Comparison with Sulfonyloxy-Substituted Ureas (–3)

European patent applications describe ureas with sulfonyloxy groups, such as N,N’-di-[4-(methanesulfonyloxy)phenyl]urea . These compounds differ markedly:

  • Functional Groups: Sulfonyloxy groups act as leaving groups or polar moieties, suggesting use as intermediates or prodrugs. In contrast, the diethylamino group in the target compound may facilitate interactions with biological targets via hydrogen bonding or charge effects .
  • Synthetic Utility: Sulfonate esters are typically reactive in nucleophilic substitutions, whereas the target compound’s amino group could participate in acid-base chemistry or coordination.

Comparison with Bis-Urea Derivatives ()

The bis-urea compound 3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea (MW: 396.53) features two urea groups linked by a methylenedi-phenylene bridge. Key contrasts include:

  • Molecular Complexity: The bis-urea structure may enable crosslinking or polymer formation, whereas the mono-urea target compound is simpler and more likely to interact with discrete molecular targets .
  • Molecular Weight : The higher MW of the bis-urea (396.53 vs. ~235.33) could limit bioavailability but enhance thermal stability in material science applications.

Comparison with Nitrophenyl Ureas ()

N-(4-Nitrophenyl)-N'-phenyl-urea (MW: 257.24) contains a nitro group, which is electron-withdrawing. This difference significantly impacts reactivity:

    Q & A

    Basic: What synthetic strategies are recommended for preparing N-Butyl-N'-[4-(diethylamino)phenyl]urea?

    Answer:
    Synthesis of substituted ureas like N-Butyl-N'-[4-(diethylamino)phenyl]urea typically involves coupling alkyl/aryl isocyanates with amines or via urea-forming reactions under controlled conditions. For example:

    • Step 1: React 4-(diethylamino)aniline with butyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
    • Step 2: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient).
    • Critical considerations: Use inert atmospheres (N₂/Ar) to prevent moisture interference, and monitor reaction progress via TLC or HPLC .

    Basic: Which analytical techniques are essential for characterizing this compound?

    Answer:
    Key techniques include:

    • Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., diethylamino proton signals at δ ~3.3–3.5 ppm) .
    • High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) .
    • Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
    • Melting Point Analysis: Compare with literature values to confirm crystallinity .

    Advanced: How can researchers design experiments to investigate its potential antitumor mechanisms?

    Answer:

    • In vitro assays: Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
    • Microtubule disruption studies: Use immunofluorescence microscopy to observe mitotic arrest (G₂/M phase) and compare with known microtubule-targeting agents (e.g., Combretastatin A-4) .
    • Binding affinity analysis: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with β-tubulin .
    • Apoptosis markers: Analyze caspase-3/7 activation via flow cytometry .

    Advanced: How should structural analogs be compared to resolve contradictions in biological activity data?

    Answer:

    • Structure-Activity Relationship (SAR) studies: Synthesize analogs with modified substituents (e.g., replacing butyl with heptyl or chloroethyl groups) and test in parallel bioassays .
    • Data normalization: Account for variables like cell line specificity, assay protocols, and solvent effects (e.g., DMSO concentration).
    • Orthogonal validation: Confirm results using complementary methods (e.g., SDS-PAGE for protein interaction + SPR for binding kinetics) .

    Advanced: What computational methods support the rational design of urea derivatives with enhanced efficacy?

    Answer:

    • Molecular docking: Model interactions between the diethylamino group and β-tubulin’s binding pocket (software: AutoDock Vina, Schrödinger Suite) .
    • Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like logP, polar surface area, and H-bond donors .
    • MD simulations: Simulate stability of ligand-protein complexes over 100 ns to identify critical binding residues .

    Basic: What safety protocols are critical for handling this compound?

    Answer:

    • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
    • Ventilation: Use fume hoods due to potential respiratory irritation from fine particles.
    • Storage: Keep at –20°C in airtight containers under desiccant to prevent hydrolysis .

    Advanced: How can reaction thermodynamics inform optimal synthesis conditions?

    Answer:

    • Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition temperature >150°C recommended) .
    • NIST Data: Reference enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG°) for urea-forming reactions to optimize solvent/reagent choices .

    Advanced: What strategies mitigate low solubility in biological assays?

    Answer:

    • Co-solvent systems: Use DMSO/PBS mixtures (<0.1% DMSO to avoid cytotoxicity) .
    • Nanoparticle encapsulation: Employ PEGylated liposomes to enhance aqueous dispersion .
    • Prodrug derivatization: Introduce hydrolyzable groups (e.g., acetyl) to improve solubility .

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